

^1H NMR spectrum of 2,4-Dimethyl-1-hexene

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Compound of Interest

Compound Name: 2,4-Dimethyl-1-hexene

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An In-depth Technical Guide to the ^1H NMR Spectrum of 2,4-Dimethyl-1-hexene

This guide provides a detailed analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **2,4-Dimethyl-1-hexene**. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.

Chemical Structure

2,4-Dimethyl-1-hexene is an alkene with the molecular formula C_8H_{16} .^{[1][2]} Its structure consists of a six-carbon chain with a double bond between the first and second carbons, and methyl groups attached to the second and fourth carbons.

Structure of **2,4-Dimethyl-1-hexene**:

^1H NMR Spectrum Analysis

The ^1H NMR spectrum of **2,4-Dimethyl-1-hexene** provides characteristic signals that correspond to the different types of protons in the molecule. The chemical shift (δ), multiplicity, and integration of each signal are key parameters for assigning the protons to their respective positions in the structure.

Data Presentation

The following table summarizes the quantitative data from the ^1H NMR spectrum of **2,4-Dimethyl-1-hexene**, recorded in CDCl_3 .^[3]

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constants (J, Hz)
H-1a (vinyl)	4.725	s	1H	N/A
H-1b (vinyl)	4.647	s	1H	N/A
H-3a	2.026	dd	1H	J = 13.6, 6.2
H-3b	1.790	dd	1H	J = 13.6, 8.3
C2-CH3	1.683	s	3H	N/A
H-4	1.526	m	1H	-
H-5	1.354	m	2H	-
C4-CH3	1.115	d	3H	-
H-6	0.885	t	3H	-
C4-CH3 (alternative assignment)	0.833	d	3H	-

Note: The multiplicity of some signals was deduced from the provided coupling constants and the chemical structure. "s" denotes a singlet, "d" a doublet, "t" a triplet, "dd" a doublet of doublets, and "m" a multiplet.

Experimental Protocols

A standard protocol for acquiring the ^1H NMR spectrum of an alkene like **2,4-Dimethyl-1-hexene** is as follows:

Sample Preparation

- Sample Weighing: Accurately weigh 5-25 mg of the **2,4-Dimethyl-1-hexene** sample.[\[4\]](#)
- Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely, such as deuterated chloroform (CDCl_3).[\[4\]](#)

- **Dissolution:** Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- **Filtration (Optional):** If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.

NMR Data Acquisition

- **Instrumentation:** The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz).[5]
- **Insertion:** The NMR tube is placed in a spinner turbine and inserted into the magnet of the spectrometer.[4]
- **Locking:** The spectrometer's field frequency is locked onto the deuterium signal of the solvent.[4]
- **Shimming:** The magnetic field homogeneity is optimized by an automated or manual shimming process to achieve sharp, symmetrical peaks.[4]
- **Parameter Setup:** Standard ^1H NMR acquisition parameters are set, including the pulse angle (e.g., 30° or 90°), acquisition time (e.g., 2-4 seconds), relaxation delay (e.g., 1-5 seconds), and the number of scans (typically 8-16 for a good signal-to-noise ratio).[4]
- **Acquisition:** The data acquisition is initiated.

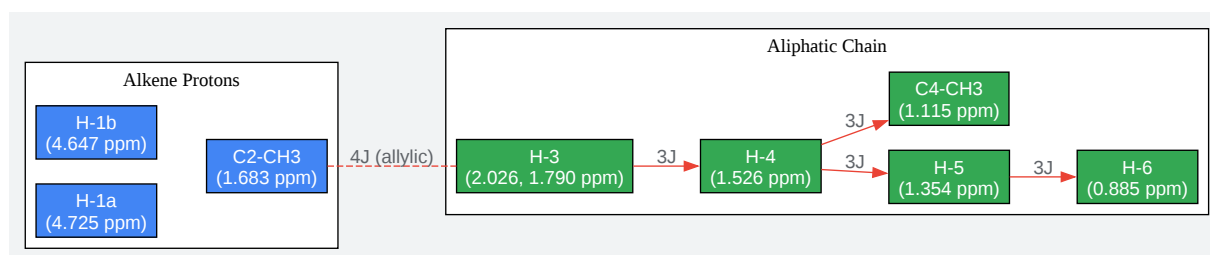
Data Processing

- **Fourier Transformation:** The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.[4]
- **Phasing:** The spectrum is phased to ensure all peaks are in the pure absorption mode (positive).
- **Baseline Correction:** The baseline of the spectrum is corrected to be flat.

- Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
- Integration: The area under each signal is integrated to determine the relative number of protons.
- Peak Picking: The chemical shift of each peak is accurately determined.

Visualization of Signal Relationships

The following diagram illustrates the logical relationships and connectivities between the different proton signals in the ^1H NMR spectrum of **2,4-Dimethyl-1-hexene**, as deduced from their splitting patterns.



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Caption: Connectivity of protons in **2,4-Dimethyl-1-hexene**.

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